

# Application Notes and Protocols for Janagliflozin Cardiovascular Outcome Studies

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## Compound of Interest

Compound Name: Janagliflozin

Cat. No.: B10822229

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## Introduction

**Janagliflozin** is a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor.<sup>[1][2]</sup> Like other drugs in this class, it lowers blood glucose levels by promoting urinary glucose excretion.<sup>[2]</sup> Clinical trials with other SGLT2 inhibitors, such as empagliflozin, canagliflozin, and dapagliflozin, have demonstrated significant cardiovascular benefits beyond glycemic control, including reductions in major adverse cardiovascular events (MACE), hospitalization for heart failure, and cardiovascular death.<sup>[3][4][5][6][7][8]</sup> These findings have established SGLT2 inhibitors as a key component of cardiovascular risk reduction in patients with type 2 diabetes.

Phase 3 trials of **Janagliflozin** have shown promising effects on glycemic control, body weight, and blood pressure in patients with type 2 diabetes.<sup>[9][10]</sup> To definitively establish the cardiovascular benefits of **Janagliflozin**, a dedicated cardiovascular outcome trial (CVOT) is necessary. These application notes provide a comprehensive framework and detailed protocols for designing and implementing such a study, drawing upon the established methodologies of landmark SGLT2 inhibitor CVOTs.

## Rationale for a Janagliflozin Cardiovascular Outcome Trial

The primary rationale for a **Janagliflozin** CVOT is to determine its efficacy in reducing cardiovascular morbidity and mortality in a high-risk population with type 2 diabetes. The well-documented cardiovascular benefits of other SGLT2 inhibitors provide a strong scientific basis for hypothesizing that **Janagliflozin** will demonstrate similar protective effects.<sup>[3][4][6]</sup> A dedicated CVOT is essential for regulatory approval for a cardiovascular indication and for guiding clinical practice.

## Data Presentation: Summary of Relevant Quantitative Data

The following tables summarize key efficacy and safety data from **Janagliflozin**'s Phase 3 trials and provide a comparative overview of the design and outcomes of landmark SGLT2 inhibitor CVOTs.

Table 1: Key Efficacy Results from **Janagliflozin** Phase 3 Trials

Parameter	Janagliflozin 25 mg	Janagliflozin 50 mg	Placebo	Reference
Change in HbA1c (%)				
Monotherapy (24 weeks)	-0.80	-0.88	-	[10]
Add-on to Metformin (24 weeks)	-0.58	-0.58	-	[9]
Change in Body Weight (kg)				
Monotherapy (24 weeks)	Significant reduction vs. placebo	Significant reduction vs. placebo	-	[10]
Add-on to Metformin (24 weeks)	Significant reduction vs. placebo	Significant reduction vs. placebo	-	[9]
Change in Systolic Blood Pressure (mmHg)				
Monotherapy (24 weeks)	Significant reduction vs. placebo	Significant reduction vs. placebo	-	[10]
Add-on to Metformin (24 weeks)	Significant reduction vs. placebo	Significant reduction vs. placebo	-	[9]

Table 2: Design of Landmark SGLT2 Inhibitor Cardiovascular Outcome Trials

Trial	Drug	Patient Population	N	Primary Endpoint	Median Follow-up (years)	Reference
EMPA-REG OUTCOME	Empagliflozin	T2DM with established CVD	7,020	3-point MACE (CV death, non-fatal MI, non-fatal stroke)	3.1	<a href="#">[6]</a> <a href="#">[11]</a> <a href="#">[12]</a>
CANVAS Program	Canagliflozin	T2DM with established CVD or multiple risk factors	10,142	3-point MACE	3.6	<a href="#">[8]</a> <a href="#">[13]</a> <a href="#">[14]</a>
DECLARE-TIMI 58	Dapagliflozin	T2DM with established CVD or multiple risk factors	17,160	Co-primary: 3-point MACE; CV death or hospitalization for heart failure	4.2	<a href="#">[15]</a> <a href="#">[16]</a>

Table 3: Key Cardiovascular Outcomes of Landmark SGLT2 Inhibitor CVOTs

Trial	Outcome	Hazard Ratio (95% CI) vs. Placebo	p-value	Reference
EMPA-REG OUTCOME	3-point MACE	0.86 (0.74-0.99)	0.04	<a href="#">[6]</a> <a href="#">[12]</a>
CV Death	0.62 (0.49-0.77)	<0.001	<a href="#">[6]</a> <a href="#">[12]</a>	
Hospitalization for Heart Failure	0.65 (0.50-0.85)	0.002	<a href="#">[6]</a> <a href="#">[12]</a>	
CANVAS Program	3-point MACE	0.86 (0.75-0.97)	0.02	<a href="#">[8]</a> <a href="#">[13]</a>
CV Death	0.87 (0.72-1.06)	-	<a href="#">[8]</a> <a href="#">[13]</a>	
Hospitalization for Heart Failure	0.67 (0.52-0.87)	0.002	<a href="#">[8]</a> <a href="#">[13]</a>	
DECLARE-TIMI 58	3-point MACE	0.93 (0.84-1.03)	0.17	<a href="#">[16]</a>
CV Death or HHF	0.83 (0.73-0.95)	0.005	<a href="#">[16]</a>	

## Experimental Protocols

### Study Design: A Proposed Cardiovascular Outcome Trial for Janagliflozin (J-CVOT)

This protocol outlines a multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the effect of **Janagliflozin** on cardiovascular outcomes in adults with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors.

#### 1. Study Objectives

- **Primary Objective:** To determine whether **Janagliflozin** is superior to placebo in reducing the risk of the primary composite endpoint of cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke (3-point MACE).

- Secondary Objectives:
  - To evaluate the effect of **Janagliflozin** on a composite of cardiovascular death or hospitalization for heart failure.
  - To assess the effect of **Janagliflozin** on all-cause mortality.
  - To evaluate the effect of **Janagliflozin** on the progression of renal disease.
  - To assess the safety and tolerability of **Janagliflozin**.

## 2. Study Population

- Inclusion Criteria:
  - Adults aged 40 years or older with a diagnosis of type 2 diabetes mellitus.
  - HbA1c between 7.0% and 10.5%.
  - Established atherosclerotic cardiovascular disease (history of myocardial infarction, coronary artery disease, ischemic stroke, or peripheral artery disease) OR multiple risk factors for atherosclerotic cardiovascular disease (e.g., age  $\geq 55$  for men or  $\geq 60$  for women with hypertension or dyslipidemia).
- Exclusion Criteria:
  - Type 1 diabetes mellitus.
  - History of diabetic ketoacidosis.
  - Severe renal impairment (e.g.,  $\text{eGFR} < 30 \text{ mL/min/1.73m}^2$ ).
  - Recent major cardiovascular event (e.g., within the last 3 months).
  - Planned coronary revascularization.

## 3. Study Interventions

- Participants will be randomized in a 1:1 ratio to receive either **Janagliflozin** (e.g., 50 mg once daily) or matching placebo.
- Randomization will be stratified by the presence of established cardiovascular disease versus multiple risk factors.
- Study medication will be administered in addition to standard of care for diabetes and cardiovascular risk management.

#### 4. Study Endpoints

- Primary Efficacy Endpoint: Time to first occurrence of any event in the 3-point MACE composite (cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke).
- Key Secondary Efficacy Endpoints:
  - Time to first occurrence of the composite of cardiovascular death or hospitalization for heart failure.
  - Time to cardiovascular death.
  - Time to all-cause mortality.
  - A composite renal endpoint (e.g., sustained  $\geq 40\%$  decrease in eGFR, end-stage renal disease, or renal death).
- Safety Endpoints: Incidence of adverse events, serious adverse events, and adverse events of special interest (e.g., hypoglycemia, urinary tract infections, genital mycotic infections, diabetic ketoacidosis, amputations).

#### 5. Schedule of Assessments

Assessment	Screening	Randomization (Baseline)	Week 12	Week 24	Every 24 Weeks Thereafter	End of Treatment
Informed Consent	X					
Demographics & Medical History	X					
Physical Examination	X	X	X	X	X	
Vital Signs	X	X	X	X	X	X
12-lead ECG	X	X	Annually	X		
HbA1c, FPG	X	X	X	X	X	X
Lipid Profile	X	X	Annually	X		
Serum Creatinine, eGFR, UACR	X	X	X	X	X	X
Biomarker Sub-study Samples	X	X	Annually	X		
Adverse Event Monitoring	X	X	X	X	X	



## 6. Statistical Analysis

- The primary efficacy analysis will be a time-to-event analysis using a Cox proportional hazards model to compare the **Janagliflozin** and placebo groups for the 3-point MACE endpoint.
- The primary analysis will be based on the intention-to-treat (ITT) population.
- A hierarchical testing procedure will be used for the primary and key secondary endpoints to control the overall type I error rate.
- The sample size will be event-driven, calculated to provide adequate power (e.g., >90%) to detect a clinically meaningful reduction in the primary endpoint.

## 7. Endpoint Adjudication

- An independent Clinical Endpoint Adjudication Committee (CEAC), blinded to treatment allocation, will prospectively review and adjudicate all potential primary and key secondary cardiovascular and renal endpoint events based on pre-specified criteria outlined in a detailed charter.[\[12\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

# Protocols for Mechanistic Sub-studies

To investigate the potential mechanisms underlying the cardiovascular benefits of **Janagliflozin**, the following sub-studies can be integrated into the main CVOT.

### Protocol 1: Assessment of AMPK Activation

- Objective: To determine if **Janagliflozin** treatment leads to activation of AMP-activated protein kinase (AMPK) in peripheral blood mononuclear cells (PBMCs).
- Methodology:
  - Collect whole blood in EDTA tubes at baseline, week 24, and annually.
  - Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
  - Lyse a portion of the PBMCs for protein extraction.

- Measure the levels of phosphorylated AMPK (p-AMPK) and total AMPK using a validated enzyme-linked immunosorbent assay (ELISA) or a quantitative Western blot.[\[7\]](#)[\[8\]](#)[\[11\]](#)[\[14\]](#)[\[16\]](#)
- The ratio of p-AMPK to total AMPK will be used as a measure of AMPK activation.

#### Protocol 2: Evaluation of NLRP3 Inflammasome Activity

- Objective: To assess the effect of **Janagliflozin** on the activation of the NLRP3 inflammasome.
- Methodology:
  - Collect serum and plasma samples at baseline, week 24, and annually.
  - Measure the circulating levels of key inflammasome-related biomarkers using ELISA:
    - Interleukin-1 $\beta$  (IL-1 $\beta$ )[\[1\]](#)[\[2\]](#)
    - Interleukin-18 (IL-18)[\[1\]](#)
    - Caspase-1[\[1\]](#)
  - Optionally, in a subset of participants, isolate PBMCs and stimulate them ex vivo with NLRP3 activators (e.g., LPS and ATP) to assess the priming and activation steps of the inflammasome.

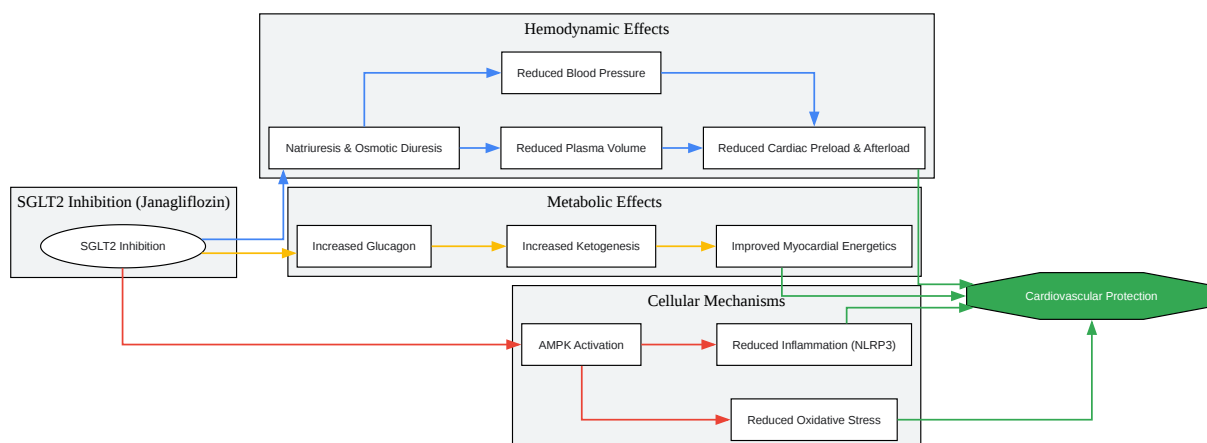
#### Protocol 3: Measurement of Oxidative Stress Markers

- Objective: To investigate the impact of **Janagliflozin** on systemic oxidative stress.
- Methodology:
  - Collect urine and plasma samples at baseline, week 24, and annually.
  - Measure established biomarkers of oxidative stress:
    - Urinary 8-iso-Prostaglandin F2 $\alpha$  (8-iso-PGF2 $\alpha$ ) by ELISA or LC-MS/MS.[\[10\]](#)[\[15\]](#)

- Plasma malondialdehyde (MDA) using a thiobarbituric acid reactive substances (TBARS) assay or HPLC.[10][20]
- Plasma myeloperoxidase (MPO) by ELISA.[20]

## Visualization of Pathways and Workflows

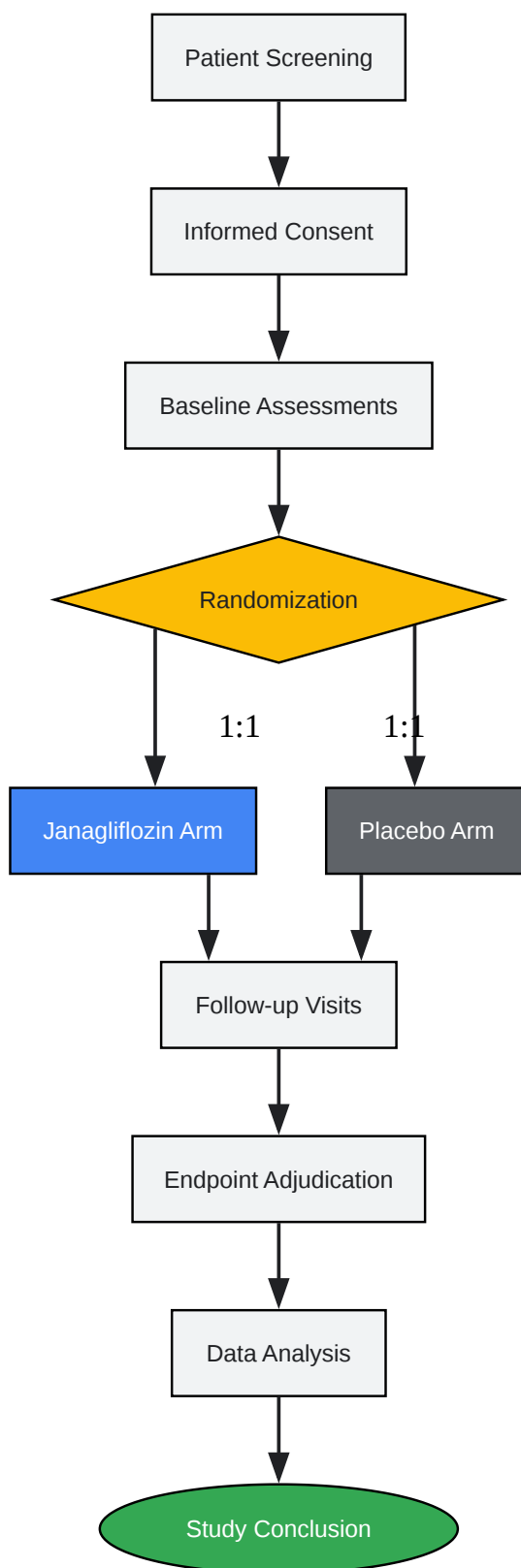
### Signaling Pathways



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Caption: Proposed mechanisms of cardiovascular protection by **Janagliflozin**.

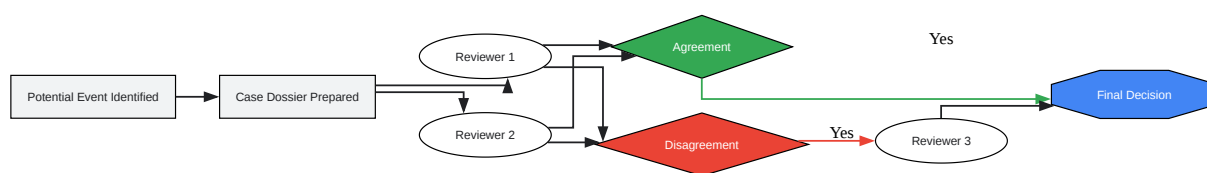
## Experimental Workflow



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Caption: High-level workflow for the **Janagliflozin** CVOT.

## Logical Relationships in Endpoint Adjudication



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Caption: Endpoint adjudication process flow.

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